

Density functional theory (DFT) study of pentaerythritol tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-Depth Technical Guide to the Density Functional Theory (DFT) Study of **Pentaerythritol Tetraoleate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic ester known for its excellent lubricating properties, high viscosity index, and good thermal stability.[1][2] These characteristics make it a valuable component in various industrial and cosmetic applications.[3] Understanding the relationship between its molecular structure and macroscopic performance is crucial for the rational design of new lubricants and for its potential application in specialized fields like drug delivery, where molecular interactions are critical. Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry and materials science, offering insights into the electronic structure and properties of molecules.[4] By applying DFT, we can elucidate the fundamental molecular characteristics of PETO that govern its bulk properties.

This guide provides a comprehensive overview of a representative DFT study on **pentaerythritol tetraoleate**. Although specific DFT studies on PETO are not readily available in public literature, this document outlines the standard methodologies and expected outcomes based on studies of similar large organic and ester-based lubricant molecules.

Core Concepts of DFT in Lubricant Analysis



DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] Its application to lubricants like PETO can predict various properties:

- Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms and provides insights into bond lengths and angles.
- Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and stability. The HOMO-LUMO gap is a key indicator of molecular stability.[5]
- Charge Distribution: Analysis of the charge distribution, such as through Mulliken population analysis, can reveal the polarity of different parts of the molecule, which is crucial for understanding intermolecular interactions.
- Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be used to identify characteristic functional groups and confirm the optimized structure.

Detailed Computational Methodology

The following section details a typical computational protocol for a DFT study of PETO, based on common practices for large organic molecules and esters.[6][7]

- 1. Molecular Structure Preparation: The initial 3D structure of the **pentaerythritol tetraoleate** molecule (C77H140O8) is constructed using molecular modeling software.[1][3] Given the molecule's flexibility, a conformational search may be performed to identify a low-energy starting conformation.
- 2. Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.
- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[8][9]



- Basis Set: The 6-31G(d,p) basis set is a common choice for molecules of this size, offering a
 reasonable description of the electronic structure without being computationally prohibitive.
 [6]
- 3. Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:
- To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
- To predict the vibrational (IR and Raman) spectra of the molecule.
- 4. Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.
- HOMO-LUMO Energies: The energies of the frontier molecular orbitals are calculated to determine the HOMO-LUMO gap.
- Mulliken Population Analysis: This analysis is used to calculate the partial atomic charges on each atom in the molecule.

Data Presentation

The quantitative data obtained from the DFT calculations would be summarized in structured tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Exemplary)



Parameter	Bond/Angle	Calculated Value
Bond Length	C=O (ester)	~1.22 Å
C-O (ester)	~1.35 Å	
C-C (oleate chain)	~1.54 Å	_
Bond Angle	O=C-O (ester)	~123°
C-O-C (ester)	~116°	
Dihedral Angle	C-C-C (oleate chain)	Varies

Note: The values presented are representative and would be precisely determined in an actual DFT calculation.

Table 2: Calculated Electronic Properties

Property	Value (Hartree)	Value (eV)
Energy of HOMO	Value	Value
Energy of LUMO	Value	Value
HOMO-LUMO Gap (ΔE)	LUMO - HOMO	LUMO - HOMO

Table 3: Mulliken Atomic Charges (Exemplary Atoms)

Atom	Atom Type	Mulliken Charge (e)
C1	Carbonyl Carbon (C=O)	Positive Value
01	Carbonyl Oxygen (C=O)	Negative Value
O2	Ester Oxygen (C-O)	Negative Value
C (central)	Central Carbon of Pentaerythritol	Value

Table 4: Prominent Vibrational Frequencies

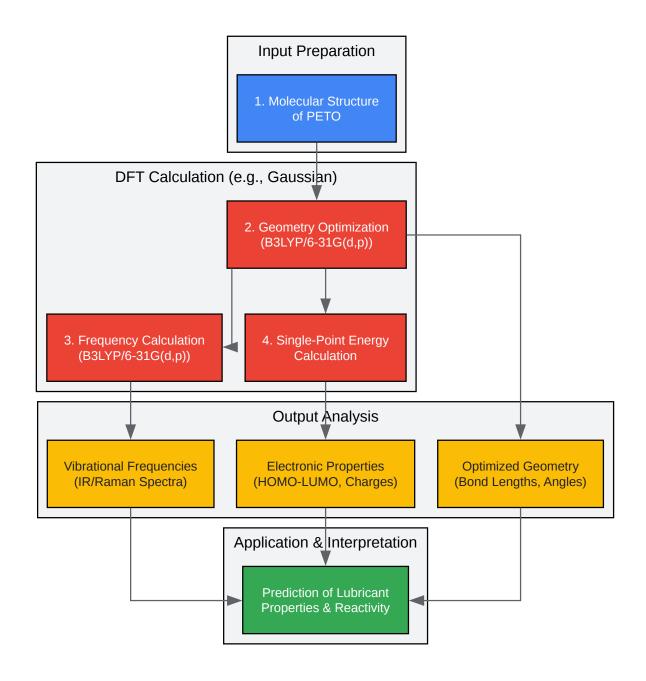


Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
ν(C=O)	~1750 cm ⁻¹	Ester carbonyl stretch
ν(C-H)	~2850-3000 cm ⁻¹	Aliphatic C-H stretch
ν(C-O)	~1100-1250 cm ⁻¹	Ester C-O stretch
δ(CH ₂)	~1465 cm ⁻¹	Methylene scissoring

Visualization of Computational Workflow

The logical flow of a DFT study, from initial structure to final property analysis, can be visualized.





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DFT Computational Workflow for PETO Analysis.

Conclusion

A Density Functional Theory study of **pentaerythritol tetraoleate**, following established computational protocols, can provide significant insights into its molecular structure and electronic properties. The data generated from such a study, including optimized geometry,



HOMO-LUMO gap, Mulliken charges, and vibrational frequencies, serves as a foundation for understanding its behavior as a lubricant and for predicting its interactions in more complex systems. This theoretical approach is a valuable complement to experimental studies, enabling a more profound understanding at the molecular level and facilitating the rational design of next-generation materials for a variety of applications, from industrial lubrication to advanced drug delivery systems.

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- To cite this document: BenchChem. [Density functional theory (DFT) study of pentaerythritol tetraoleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107224#density-functional-theory-dft-study-of-pentaerythritol-tetraoleate]

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